2,4-Dimethyl-1,4-pentadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-1,4-pentadiene is an organic compound with the molecular formula C₇H₁₂. It is a type of diene, which means it contains two double bonds. This compound is known for its unique structure, where the double bonds are conjugated, meaning they are separated by a single bond. This conjugation imparts specific chemical properties to the compound, making it useful in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-1,4-pentadiene can be synthesized through several methods. One common method involves the dehydrogenation of 2,4-dimethylpentane. This process typically requires high temperatures and the presence of a catalyst to facilitate the removal of hydrogen atoms, resulting in the formation of the diene structure .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic dehydrogenation of alkanes. This method is favored due to its efficiency and scalability. The reaction is carried out in large reactors where the alkane is exposed to a catalyst, such as platinum or palladium, at elevated temperatures. The resulting product is then purified through distillation to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-1,4-pentadiene undergoes various chemical reactions, including:
Electrophilic Addition: This compound readily participates in electrophilic addition reactions due to the presence of conjugated double bonds.
Oxidation: The compound can be oxidized to form corresponding epoxides or diols, depending on the oxidizing agent used.
Cycloaddition: It can undergo Diels-Alder reactions with dienophiles to form cyclic compounds.
Common Reagents and Conditions
Halogenation: Reagents like bromine (Br₂) or chlorine (Cl₂) are used under mild conditions to add across the double bonds.
Cycloaddition: Diels-Alder reactions typically require a dienophile and can be carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Dibromo Compounds: Formed through halogenation reactions.
Diols: Produced via oxidation reactions.
Cyclic Compounds: Resulting from Diels-Alder reactions.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-1,4-pentadiene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-1,4-pentadiene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species to form addition products . In Diels-Alder reactions, the conjugated system allows for the formation of cyclic adducts through a concerted mechanism .
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethyl-1,4-pentadiene can be compared with other similar compounds, such as:
1,3-Butadiene: Another conjugated diene, but with a simpler structure and different reactivity profile.
Isoprene: A naturally occurring diene with applications in the production of synthetic rubber.
2,4-Hexadiene: Similar in structure but with different substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dienes .
Eigenschaften
CAS-Nummer |
4161-65-3 |
---|---|
Molekularformel |
C7H12 |
Molekulargewicht |
96.17 g/mol |
IUPAC-Name |
2,4-dimethylpenta-1,4-diene |
InChI |
InChI=1S/C7H12/c1-6(2)5-7(3)4/h1,3,5H2,2,4H3 |
InChI-Schlüssel |
ANKJYUSZUBOYDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.